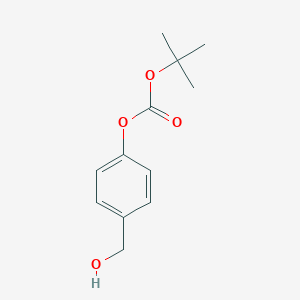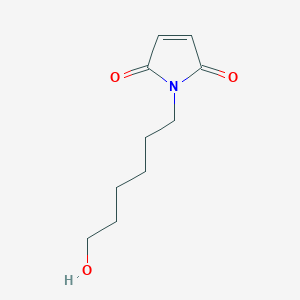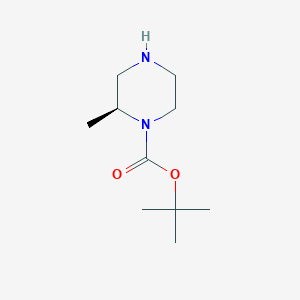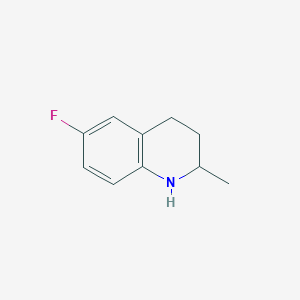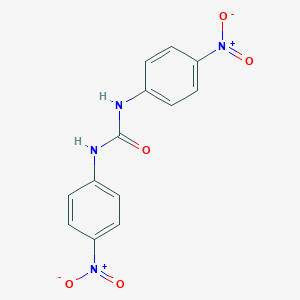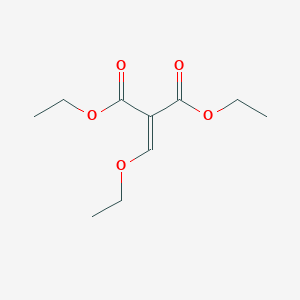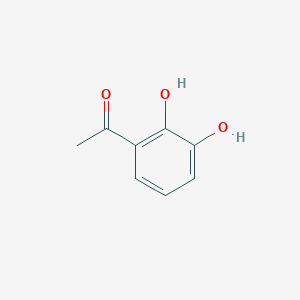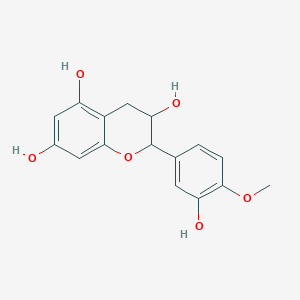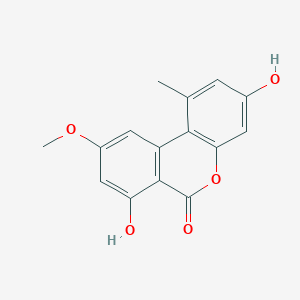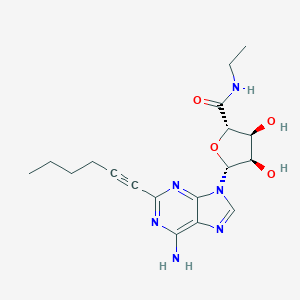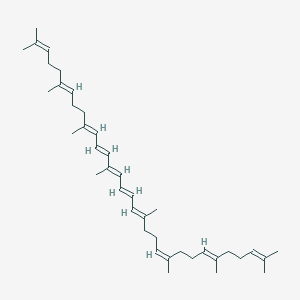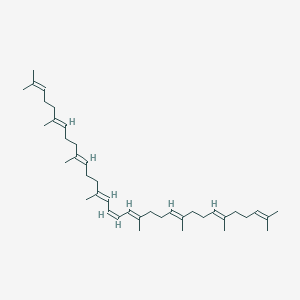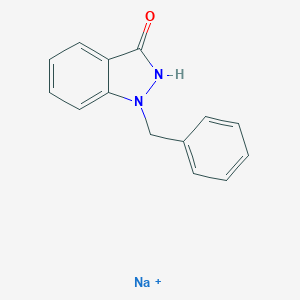
Sodium 1-benzyl-1H-indazol-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Sodium 1-benzyl-1H-indazol-3-olate typically involves the reaction of 1-benzyl-1H-indazole with sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Sodium 1-benzyl-1H-indazol-3-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms of the indazole ring.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 1-benzyl-1H-indazol-3-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium 1-benzyl-1H-indazol-3-olate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Sodium 1-benzyl-1H-indazol-3-olate is unique due to its specific structure and reactivity. Similar compounds include:
1-Benzyl-1H-indazol-3-ol: This compound has a similar indazole ring but lacks the sodium ion.
1-Benzyl-2,3-dihydroindazol-3-one: This compound has a similar structure but differs in the oxidation state of the indazole ring.
Eigenschaften
CAS-Nummer |
13185-09-6 |
|---|---|
Molekularformel |
C14H12N2NaO |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
sodium;1-benzyl-2H-indazol-3-one |
InChI |
InChI=1S/C14H12N2O.Na/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11;/h1-9H,10H2,(H,15,17); |
InChI-Schlüssel |
ZNNZQGXPPQUHPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2.[Na] |
Key on ui other cas no. |
13185-09-6 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
2215-63-6 (Parent) |
Synonyme |
1,2-Dihydro-1-(phenylmethyl)-3H-indazol-3-one Sodium Salt; 1-Benzyl-1H-indazol-3-ol Sodium Salt; 1-Benzyl-3-indazolone Sodium Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


